molecular formula C13H10Br2O4 B2741132 isopropyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate CAS No. 326887-37-0

isopropyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate

Cat. No. B2741132
M. Wt: 390.027
InChI Key: ADZPOYZOXYWHEJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of isopropyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate can be represented by the InChI code: 1S/C10H4Br2O4/c11-5-1-4-2-6 (9 (13)14)10 (15)16-8 (4)7 (12)3-5/h1-3H, (H,13,14) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The physical form of isopropyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate is solid . It has a molecular weight of 390.027. The compound should be stored in a sealed container at room temperature .

Scientific Research Applications

Synthesis and Biological Evaluation

Isopropyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate serves as a key intermediate in the synthesis of innovative compounds with potential biological activities. For instance, it has been used in the synthesis of coumarin derivatives containing the thiazolidin-4-one ring, demonstrating the versatility of this compound in creating biologically active molecules (Ramaganesh, Bodke, & Venkatesh, 2010).

Coordination Polymeric Networks

The structure of isopropyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate facilitates the construction of lanthanide-organic frameworks. These frameworks, developed under hydrothermal conditions, highlight the compound's utility in creating complex coordination networks with potential applications in materials science and catalysis (Liu, Xiong, Zhang, Du, & Zhu, 2009).

Aromatic Cation Formation

This compound is also involved in reactions leading to the formation of aromatic oxocarbenium ions through oxidative carbon-hydrogen cleavage, showcasing its role in generating diverse molecular structures via bimolecular carbon-carbon bond-forming reactions (Clausen & Floreancig, 2012).

Functionalized Derivatives Synthesis

Moreover, isopropyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate is instrumental in producing highly functionalized bis(4H-chromene) and 4H-benzo[g]chromene derivatives. These compounds have a broad spectrum of biological activity, underscoring the compound's significance in medicinal chemistry (Shaabani, Ghadari, Sarvary, & Rezayan, 2009).

Antiproliferative Potential

The derivative's potential in cancer research is highlighted by studies on 3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives, showing significant antiproliferative activity against human non-small cell lung cancer cell lines. This demonstrates the compound's relevance in developing new anticancer agents (Fu, Wang, Chen, Wu, Li, Shen, & Qin, 2015).

Safety And Hazards

The safety information for isopropyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin or hair: removing all contaminated clothing and rinsing skin with water .

Future Directions

While specific future directions for research on isopropyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate are not available in the search results, it’s worth noting that compounds like this one are often subjects of research due to their potential applications in various fields, including medicine and materials science. For instance, a study on halogenated coumarin derivatives found that certain compounds exhibited significant antiproliferative effects in thyroid cancer-derived cells . This suggests potential future research directions in exploring the anticancer properties of similar compounds.

properties

IUPAC Name

propan-2-yl 6,8-dibromo-2-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Br2O4/c1-6(2)18-12(16)9-4-7-3-8(14)5-10(15)11(7)19-13(9)17/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADZPOYZOXYWHEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC2=CC(=CC(=C2OC1=O)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Br2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

isopropyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate

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